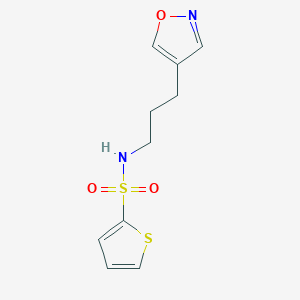

N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S2/c13-17(14,10-4-2-6-16-10)12-5-1-3-9-7-11-15-8-9/h2,4,6-8,12H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMNZQUUJGBNGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCCCC2=CON=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide typically involves the formation of the isoxazole ring followed by the introduction of the thiophene sulfonamide group. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Functionalization Reactions

The sulfonamide nitrogen and isoxazole ring serve as reactive sites for further derivatization.

Sulfonamide Nitrogen Modifications

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ to yield N-alkylated derivatives .

-

Acylation : Acetic anhydride in pyridine introduces acetyl groups .

Isoxazole Ring Substitutions

-

Electrophilic substitution : Bromination with NBS (N-bromosuccinimide) selectively occurs at the isoxazole 5-position .

-

Nucleophilic displacement : Methoxy groups replace halides under CuI/1,10-phenanthroline catalysis .

Example Reaction :

Hydrolytic Stability

| Condition | Effect | Mechanism | Source |

|---|---|---|---|

| Acidic (pH < 3) | Sulfonamide cleavage | Protonation of nitrogen followed by hydrolysis | |

| Basic (pH > 10) | Thiophene ring oxidation | Base-mediated ring-opening |

Thermal Stability

-

Decomposes above 200°C via sulfonyl group elimination.

Comparative Reactivity with Analogues

Notable Finding : The isoxazole-propyl side chain enhances resistance to CYP450-mediated N-dealkylation compared to pyrrolidine analogues .

Scientific Research Applications

Antimicrobial Activity

N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide exhibits notable antibacterial properties against various pathogens.

Case Studies

- Antibacterial Efficacy : In vitro studies have shown that derivatives of isoxazole, including this compound, demonstrate significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, compounds with sulfonamide moieties were tested, revealing minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL against resistant strains of S. aureus .

Data Table: Antibacterial Activity

| Compound | Bacteria Tested | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 0.78 - 1.56 |

| Other Isoxazole Derivatives | E. coli | 1.0 - 5.0 |

| Sulfonamide Compounds | Pseudomonas aeruginosa | 1.5 - 3.0 |

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines.

Case Studies

- Cytotoxicity Against Cancer Cells : Research indicates that isoxazole derivatives can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). For example, specific derivatives demonstrated IC50 values in the low micromolar range, showcasing their potential as cytotoxic agents .

Data Table: Anticancer Activity

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 5.0 |

| Isoxazole Derivative X | MCF-7 | 8.0 |

| Isoxazole Derivative Y | A375P | 6.5 |

Anti-inflammatory Effects

This compound also shows promise in anti-inflammatory applications.

Case Studies

- Mechanism of Action : It has been suggested that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Data Table: Anti-inflammatory Activity

| Compound | Inflammatory Model | Effectiveness |

|---|---|---|

| This compound | LPS-induced inflammation | Significant reduction in cytokine levels |

| Isoxazole Derivative Z | Carrageenan-induced edema | Moderate reduction in swelling |

Mechanism of Action

The mechanism of action of N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and other interactions with active sites, while the thiophene sulfonamide group can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Isoxazole Derivatives: Compounds like 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles have similar isoxazole rings but different substituents, leading to varied biological activities.

Thiophene Sulfonamides: Other thiophene sulfonamide compounds may have different substituents on the thiophene ring, affecting their chemical and biological properties.

Uniqueness

N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide is unique due to the specific combination of the isoxazole and thiophene sulfonamide groups

Biological Activity

N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide is a compound that combines an isoxazole ring with a thiophene sulfonamide, which has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 272.3 g/mol

- CAS Number : 1904313-55-8

The compound features a unique arrangement that promotes interaction with biological targets, particularly enzymes and receptors, making it a candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Isoxazole Ring : This can be achieved through cycloaddition reactions, often catalyzed by metals like copper or ruthenium.

- Introduction of the Thiophene Sulfonamide Group : Following the formation of the isoxazole, the thiophene sulfonamide moiety is introduced to complete the structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. The presence of the isoxazole ring allows for hydrogen bonding interactions, while the thiophene sulfonamide enhances binding affinity .

Anticancer Activity

Research indicates that derivatives of sulfonamides, including this compound, exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro studies have shown that compounds similar to this sulfonamide exhibit dose-dependent cytotoxicity against cancer cell lines such as MG-U87. The IC values for these compounds range from 1.90 μM to higher concentrations depending on structural modifications .

| Compound | Cell Line | IC (μM) | % Inhibition |

|---|---|---|---|

| YM-1 | MG-U87 | 1.90 ± 0.02 | 57.93% |

| YM-2 | MG-U87 | 1.154 ± 0.317 | 50.28% |

Enzyme Interaction

The compound's interaction with enzymes has been studied extensively:

- DNA Binding : The absorption spectra indicate that the compound can bind to DNA, with broader absorption peaks suggesting effective interaction at varying concentrations .

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties, and derivatives like this compound are being explored for their potential in treating inflammatory diseases.

Case Studies and Research Findings

- Cytotoxicity in Cancer Cells : A study highlighted that certain isoxazole derivatives showed cytotoxic effects on human promyelocytic leukemia cells, indicating potential applications in leukemia treatment .

- Mechanistic Studies : Research has demonstrated that isoxazole derivatives can modulate gene expression related to apoptosis and cell cycle regulation, further supporting their anticancer potential .

Q & A

Basic: What are the common synthetic routes for N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide?

The synthesis typically involves multi-step reactions, starting with the preparation of sulfonyl chloride intermediates. For example:

- Step 1 : Generate thiophene-2-sulfonyl chloride via oxidative chlorination using reagents like SOCl₂ or Lawesson’s reagent under controlled conditions (50–60°C, anhydrous solvent) .

- Step 2 : Coupling with the isoxazole-propylamine moiety. This may require activating the sulfonyl chloride with a base (e.g., triethylamine) in a polar aprotic solvent (DMF or acetonitrile) at reflux (80–100°C) to form the sulfonamide bond .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard for isolating the final product .

Basic: What analytical methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the isoxazole and thiophene rings, as well as the propyl linker’s conformation. Look for sulfonamide NH peaks (~10–12 ppm in DMSO-d₆) and isoxazole proton signals (6.5–7.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns to confirm structural integrity .

- IR Spectroscopy : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and isoxazole C=N/C-O vibrations (~1600 cm⁻¹) are diagnostic .

Advanced: How can researchers optimize the synthetic yield of this compound?

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of thiophene-2-sulfonyl chloride to the amine to account for side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Solvent Choice : Acetonitrile or DMF enhances nucleophilic substitution kinetics compared to THF .

- Temperature Control : Maintain reflux temperatures (80–100°C) to accelerate coupling while minimizing decomposition .

- Workup Strategies : Quench excess sulfonyl chloride with ice-cold water post-reaction to prevent byproduct formation .

Advanced: What strategies address contradictions in reported biological activity data?

- Dose-Response Validation : Perform IC₅₀ assays across multiple cell lines (e.g., NCI-60 panel) to account for cell-type specificity .

- Structural Analog Comparison : Test derivatives with modifications to the isoxazole ring (e.g., 5-phenyl substitution) or sulfonamide linker length to isolate pharmacophore contributions .

- Metabolic Stability Studies : Use liver microsome assays to determine if discrepancies arise from rapid metabolism in certain models .

Advanced: How can computational methods guide SAR studies for this compound?

- Docking Simulations : Map interactions between the sulfonamide group and target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina. Focus on hydrogen bonding with active-site residues (e.g., Thr199) .

- QSAR Modeling : Corrogate electronic parameters (Hammett σ values for the isoxazole substituents) with bioactivity to predict optimized substituents .

- MD Simulations : Assess conformational stability of the propyl linker in aqueous vs. lipid bilayer environments to refine bioavailability predictions .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

- Byproduct Management : Monitor for dimerization of the sulfonyl chloride intermediate using TLC or inline FTIR during continuous flow synthesis .

- Solvent Recovery : Implement azeotropic distillation (e.g., toluene/water) to recycle DMF and reduce costs .

- Crystallization Optimization : Use anti-solvent addition (e.g., hexane to ethanol) to improve crystal purity and yield (>90%) .

Advanced: How to design derivatives to enhance blood-brain barrier (BBB) penetration?

- LogP Optimization : Introduce electron-withdrawing groups (e.g., -CF₃ on the thiophene ring) to reduce polar surface area (<90 Ų) while maintaining LogP ~2–3 .

- P-Glycoprotein Evasion : Replace the propyl linker with a cyclopropyl group to minimize P-gp substrate recognition .

- In Silico Permeability Models : Use SwissADME or BBB Predictor to prioritize candidates with high passive diffusion scores .

Advanced: How to resolve conflicting cytotoxicity vs. selectivity in antitumor assays?

- Selectivity Index (SI) Calculation : Compare IC₅₀ values in cancer vs. non-cancerous cell lines (e.g., HEK293). Aim for SI >10 .

- Targeted Delivery : Conjugate with folate or peptide ligands to enhance tumor-specific uptake .

- Apoptosis Pathway Analysis : Use flow cytometry (Annexin V/PI staining) to confirm mechanism-driven cytotoxicity over nonspecific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.